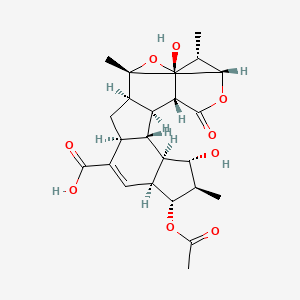
Hexacyclinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexacyclinic acid, also known as this compound, is a useful research compound. Its molecular formula is C26H34O9 and its molecular weight is 490.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Overview
Hexacyclinic acid is characterized by a complex hexacyclic ring system composed of six interconnected rings, including a 5/6/5 fused ring structure. Its molecular architecture poses significant challenges for synthetic chemists, making it a target for total synthesis efforts. The compound has shown promising cytotoxic activities against several cancer cell lines, including gastric carcinoma (HM02), hepatocellular carcinoma (HEPG2), and breast carcinoma (MCF7), with GI50 values reaching as low as 14 µmol/L .
Cytotoxicity
This compound exhibits notable cytotoxic properties, which have been a focal point in research. The compound's activity against various cancer cell lines indicates its potential as an anticancer agent. For instance, studies have demonstrated that this compound can inhibit the proliferation of cancer cells effectively, making it a candidate for further pharmacological development .
Total Synthesis Efforts
Despite its potential applications, no complete synthesis of this compound has been reported to date. However, various research groups have made significant strides towards synthesizing its structural components:
- ABC Tricyclic Core : Researchers have successfully synthesized the ABC tricyclic core of this compound using diastereoselective Michael additions and radical cyclizations. These methodologies highlight innovative approaches to constructing complex organic molecules .
- DEF Ring System : The DEF-ring core has also been targeted in synthetic studies. Key synthetic steps include intramolecular palladium-catalyzed reactions that facilitate the formation of this challenging structure .
Case Studies
- Cytotoxicity Studies : A study conducted on this compound's effects on cancer cells demonstrated its ability to inhibit growth in multiple cell lines. The findings suggest that further exploration into its mechanism could yield valuable insights for developing new anticancer therapies .
- Synthetic Pathway Development : Research efforts aimed at synthesizing this compound have led to the development of multiple synthetic pathways. These studies not only advance our understanding of the compound but also contribute to the broader field of synthetic organic chemistry by providing methodologies applicable to other complex natural products .
Data Table: Summary of Biological Activities
| Cell Line | IC50 Value (µmol/L) | Activity Description |
|---|---|---|
| HM02 (Gastric) | 14 | Significant cytotoxicity |
| HEPG2 (Hepatocellular) | 14 | Significant cytotoxicity |
| MCF7 (Breast) | 14 | Significant cytotoxicity |
Eigenschaften
Molekularformel |
C26H34O9 |
|---|---|
Molekulargewicht |
490.5 g/mol |
IUPAC-Name |
(1R,2R,4S,7S,8R,9R,10S,11R,12S,13S,14R,17R,18R,19R)-8-acetyloxy-10,19-dihydroxy-1,9,18-trimethyl-15-oxo-16,20-dioxahexacyclo[15.3.2.02,13.04,12.07,11.014,19]docos-5-ene-5-carboxylic acid |
InChI |
InChI=1S/C26H34O9/c1-9-21(28)18-14(22(9)33-11(3)27)7-13(23(29)30)12-8-15-19(17(12)18)20-24(31)34-16-5-6-25(15,4)35-26(20,32)10(16)2/h7,9-10,12,14-22,28,32H,5-6,8H2,1-4H3,(H,29,30)/t9-,10-,12-,14+,15-,16-,17+,18+,19-,20+,21-,22+,25-,26-/m1/s1 |
InChI-Schlüssel |
OTGHTIDLDTWPFJ-ROQUJFDLSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@H]2[C@@H]([C@H]1OC(=O)C)C=C([C@@H]3[C@@H]2[C@H]4[C@@H](C3)[C@]5(CC[C@@H]6[C@H]([C@]([C@@H]4C(=O)O6)(O5)O)C)C)C(=O)O)O |
Kanonische SMILES |
CC1C(C2C(C1OC(=O)C)C=C(C3C2C4C(C3)C5(CCC6C(C(C4C(=O)O6)(O5)O)C)C)C(=O)O)O |
Synonyme |
hexacyclinic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















